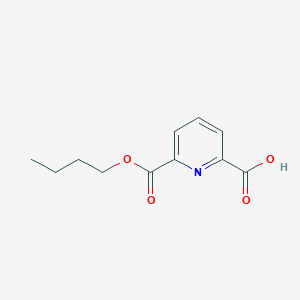![molecular formula C15H13F3N2O2 B3908905 N-(3-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3908905.png)
N-(3-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-(3-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as MTU or CGP-74514A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MTU belongs to the class of urea-based compounds and has been studied for its ability to modulate various biological targets.
Mecanismo De Acción
MTU exerts its biological effects by modulating various biological targets. It has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. MTU also inhibits the activity of various enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, MTU has been shown to activate the peroxisome proliferator-activated receptor gamma, a nuclear receptor involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
MTU has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that MTU inhibits the proliferation of cancer cells and induces apoptosis. MTU has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, MTU has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTU has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. MTU has also been extensively studied, and its biological effects have been well characterized. However, there are also limitations to the use of MTU in laboratory experiments. It has a relatively short half-life, which may limit its efficacy in vivo. Additionally, the mechanism of action of MTU is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on MTU. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and metabolic disorders. Another direction is to elucidate the mechanism of action of MTU and identify its molecular targets. Additionally, the development of more potent and selective analogs of MTU may lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
MTU has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit antiproliferative activity against cancer cells, anti-inflammatory properties, and neuroprotective effects. MTU has also been studied for its potential use in the treatment of diabetes and cardiovascular diseases.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-13-7-3-6-12(9-13)20-14(21)19-11-5-2-4-10(8-11)15(16,17)18/h2-9H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRHSNHNGIUKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide](/img/structure/B3908822.png)
![3-[1-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-1,3-oxazolidin-2-ylidene)propanenitrile](/img/structure/B3908830.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908833.png)
![N-[5-(3-ethoxy-4-hydroxybenzylidene)-2-oxo-4-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B3908834.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[4-(diethylamino)benzylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3908839.png)
![2-(1,3-benzothiazol-2-yl)-4-({[(1-benzoyl-4-piperidinyl)methyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3908843.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-(methoxyacetyl)-N-methylpiperidine-3-carboxamide](/img/structure/B3908852.png)
![N-(4-{N-[3-(1-piperidinyl)propanoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B3908861.png)
![butyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B3908863.png)

![N-[5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3908878.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908886.png)
![1-adamantyl[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B3908889.png)
![6-[(2,4-dichlorobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3908916.png)